molecular formula C19H14F3N3O B2531599 N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 2190365-78-5

N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2531599
CAS RN: 2190365-78-5
M. Wt: 357.336
InChI Key: QZKDDMJVWGTGST-UHFFFAOYSA-N
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Description

The compound "N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with different substituents and their synthesis, characterization, and biological activities. Benzamides are a class of compounds known for their diverse pharmacological properties, including antiarrhythmic, antibacterial, and antiviral activities .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several papers. For instance, Paper describes the preparation of benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, highlighting the importance of the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen for antiarrhythmic activity. Paper outlines a new route to synthesize benzamide-based 5-aminopyrazoles, which involves the reaction of benzoyl isothiocyanate with various reagents. Paper details the synthesis of a benzamide derivative from ortho-toluylchloride and 2-amino-4-picoline, while Paper discusses the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalysis of triethylamine.

Molecular Structure Analysis

Several papers report on the molecular structure characterization of benzamide derivatives. Paper uses X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to study antipyrine derivatives. Paper examines the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through X-ray single crystallography. Paper characterizes a benzamide compound using X-ray crystallography, showing it to be a rigid molecule due to internal hydrogen bonding. Paper describes the crystal structure of an N-(pyridin-2-ylmethyl)benzamide derivative, noting the different orientations of the pyridine ring with respect to the benzene ring in the crystal.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "this compound." However, they do discuss the reactivity of similar benzamide compounds. For example, Paper describes the colorimetric sensing behavior of a benzamide derivative in response to fluoride anion, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are explored in several papers. Paper provides the melting point range and vibrational frequencies from FTIR analysis for a benzamide compound. Paper discusses the stabilization of molecular sheets in the solid state through hydrogen bonds and electrostatic energy contributions. Paper and evaluate the biological activities of benzamide derivatives, including their inhibitory potential against various enzymes and bacteria, indicating their potential in medicinal chemistry.

Scientific Research Applications

Ortho-Fluorination in Medicinal Chemistry

Ortho-fluorination of benzylamines, using triflamide-protected benzylamines, showcases the compound's utility in synthesizing functional groups crucial for medicinal chemistry. This process highlights the role of similar compounds in drug synthesis and development (Wang et al., 2009).

Sensor Applications for Metal Ions

Bipyridine derivatives have been used to create fluorescent, compartmentalized particles that act as effective sensors for metal ions. This application is particularly useful in environmental monitoring and analytical chemistry (Gillissen et al., 2012).

Aryloxylation in Organic Synthesis

The directed aryloxylation of benzamides, facilitated by bidentate directing groups, illustrates the compound's role in organic synthesis, enabling the creation of mono- and diaryloxylated benzoic acids. This method expands the toolkit for synthetic chemists, offering new pathways for complex molecule synthesis (Hao et al., 2014).

Antitumor Activity

Benzamide derivatives have been investigated for antitumor efficacy, with specific compounds showing marked in vivo activity against human tumors. This research highlights the potential therapeutic applications of benzamide derivatives in oncology (Saito et al., 1999).

Supramolecular Self-Assembly

Studies on chiral, amphiphilic discotic molecules based on bipyridine-substituted benzene-1,3,5-tricarboxamide motifs have revealed their ability to form supramolecular fibers. These fibers have applications in materials science, particularly in the development of novel nanostructured materials (Gillissen et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and potential applications. Given the presence of the trifluoromethyl group and the bipyridine moiety, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)17-6-2-1-5-16(17)18(26)25-10-13-8-15(12-24-9-13)14-4-3-7-23-11-14/h1-9,11-12H,10H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDDMJVWGTGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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